N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, also known as 2-phenoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]acetamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by inhibiting the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these physiological responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and pain . This makes it potentially useful in the treatment of conditions characterized by these symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 6-isopropylbenzo[d]thiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
- N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
Uniqueness
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The isopropyl group at the 6-position of the benzothiazole ring enhances its lipophilicity and potentially its ability to interact with biological membranes .
Properties
IUPAC Name |
2-phenoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-8-9-15-16(10-13)23-18(19-15)20-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQAVHHHZTEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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